synthesis of 7-Fluoroquinoline-4-carboxylic acid detailed protocol
synthesis of 7-Fluoroquinoline-4-carboxylic acid detailed protocol
An In-depth Technical Guide to the Synthesis of 7-Fluoroquinoline-4-carboxylic Acid
Introduction
7-Fluoroquinoline-4-carboxylic acid is a crucial heterocyclic building block in the landscape of medicinal chemistry and materials science. As a key intermediate, its strategic importance lies in the synthesis of a wide array of functional molecules, including but not limited to, specialized ligands, potential pharmaceutical agents, and agrochemicals. The quinoline core is a privileged scaffold, present in numerous biologically active compounds, and the specific substitution pattern of a fluorine atom at the 7-position and a carboxylic acid at the 4-position imparts unique electronic and binding properties.
This guide, intended for researchers and drug development professionals, provides a detailed exploration of robust and field-proven synthetic protocols for 7-Fluoroquinoline-4-carboxylic acid. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis. We will focus on two primary, reliable synthetic strategies: the Pfitzinger Reaction and the Doebner Reaction .
Chapter 1: The Pfitzinger Reaction Approach: A Two-Step Pathway
The Pfitzinger reaction is a classic and highly reliable method for constructing quinoline-4-carboxylic acids.[1][2] The general principle involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions, to yield the desired quinoline scaffold.[1] For the synthesis of our target molecule, this approach requires a 6-fluoroisatin as the starting material and pyruvic acid as the carbonyl partner. The reaction proceeds through an initial formation of 7-fluoroquinoline-2,4-dicarboxylic acid, followed by a selective thermal decarboxylation at the 2-position.
Causality and Strategic Choice
The choice of the Pfitzinger reaction is grounded in its predictability and tolerance for various functional groups on the isatin ring. The base-catalyzed ring-opening of the isatin to form an isatoate intermediate, which then condenses with the enolizable pyruvic acid, is a well-understood and high-yielding transformation. The subsequent selective decarboxylation is thermodynamically driven; the carboxyl group at the C-2 position is more readily eliminated upon heating due to stabilization of the resulting carbanionic intermediate by the adjacent heterocyclic nitrogen atom. A patent for a similar bromo-analogue demonstrates the industrial viability of this sequence.[3]
Experimental Workflow: Pfitzinger Synthesis
Caption: Workflow for the Pfitzinger synthesis of 7-Fluoroquinoline-4-carboxylic acid.
Detailed Protocol 1A: Synthesis of 7-Fluoroquinoline-2,4-dicarboxylic acid
This protocol is adapted from established procedures for the Pfitzinger condensation.[3]
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium hydroxide in water.
-
Add 6-fluoroisatin to the basic solution and stir until dissolved.
-
Slowly add pyruvic acid to the reaction mixture. An exothermic reaction may be observed.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, then further chill in an ice bath to 0-5 °C.
-
Carefully acidify the mixture to a pH of 1-2 using concentrated hydrochloric acid. A solid precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield the crude 7-fluoroquinoline-2,4-dicarboxylic acid.
| Reagent/Parameter | Quantity (per 10 mmol 6-Fluoroisatin) | Molar Ratio | Notes |
| 6-Fluoroisatin | 1.65 g | 1.0 eq | Starting material. |
| Sodium Hydroxide | 1.60 g (40 mmol) | 4.0 eq | Base catalyst for ring opening and condensation. |
| Pyruvic Acid | 1.06 g (12 mmol) | 1.2 eq | Carbonyl partner. |
| Water | 20 mL | - | Solvent. |
| Reflux Temperature | 100-110 °C | - | Ensures sufficient energy for condensation. |
| Reaction Time | 3-5 hours | - | Monitor by TLC for consumption of starting material. |
Detailed Protocol 1B: Selective Decarboxylation
Step-by-Step Methodology:
-
Place the dried 7-fluoroquinoline-2,4-dicarboxylic acid into a flask suitable for high-temperature reactions, equipped with a reflux condenser.
-
Add a high-boiling point solvent, such as nitrobenzene or Dowtherm A.[4]
-
Heat the mixture to 200-210 °C and maintain reflux for 45-60 minutes. Vigorous evolution of CO₂ gas will be observed initially.
-
Monitor the reaction by TLC or HPLC until the starting dicarboxylic acid is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Dilute the mixture with a solvent like diethyl ether or toluene to facilitate filtration.
-
Filter the crude product. To purify, the solid can be stirred in an aqueous NaOH solution to form the sodium salt, filtered to remove insoluble impurities, and then re-precipitated by acidifying the filtrate with HCl.[3]
-
Collect the final product by filtration, wash with water, and dry under vacuum.
| Parameter | Value | Rationale |
| Reaction Temperature | 200-210 °C | Provides the necessary thermal energy for decarboxylation at the C-2 position. |
| Solvent | Nitrobenzene | High-boiling inert solvent to maintain reaction temperature. |
| Reaction Time | 45-60 minutes | Typically sufficient for complete decarboxylation. |
Chapter 2: The Doebner Reaction: A Direct Three-Component Approach
The Doebner reaction provides a more convergent route, synthesizing quinoline-4-carboxylic acids in a single step from three components: an aromatic amine, an aldehyde, and pyruvic acid.[1][5] For our target, this involves the condensation of 3-fluoroaniline, formaldehyde, and pyruvic acid.
Causality and Strategic Choice
This method is attractive for its operational simplicity and atom economy. The reaction mechanism is believed to proceed via an initial formation of an α,β-unsaturated carboxylic acid (from the condensation of formaldehyde and pyruvic acid), followed by a conjugate addition of the 3-fluoroaniline. Subsequent cyclization and dehydration/oxidation yield the aromatic quinoline ring directly.[6] This one-pot procedure avoids the isolation of intermediates, potentially shortening the overall synthesis time.
Experimental Workflow: Doebner Synthesis
Caption: Workflow for the one-pot Doebner synthesis of 7-Fluoroquinoline-4-carboxylic acid.
Detailed Protocol 2: One-Pot Synthesis
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 3-fluoroaniline in a suitable solvent such as ethanol.
-
Add pyruvic acid to the solution and stir.
-
Slowly add an aqueous solution of formaldehyde to the mixture.
-
Heat the reaction mixture to reflux (typically around 80 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold ethanol and then with water.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
| Reagent/Parameter | Quantity (per 10 mmol 3-Fluoroaniline) | Molar Ratio | Notes |
| 3-Fluoroaniline | 1.11 g | 1.0 eq | Aromatic amine component. |
| Pyruvic Acid | 0.88 g (10 mmol) | 1.0 eq | Provides the C2, C3, and carboxyl carbons. |
| Formaldehyde (37% aq.) | 0.81 g (10 mmol) | 1.0 eq | Provides the C4 carbon. |
| Solvent (Ethanol) | 30 mL | - | Common solvent for this reaction. |
| Reflux Temperature | ~80 °C | - | Standard condition for this condensation. |
| Reaction Time | 4-6 hours | - | Monitor for product formation. |
Chapter 3: Purification and Analytical Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization to confirm its identity and purity, which is critical for its use in subsequent research and development.
Purification
-
Recrystallization: The crude 7-Fluoroquinoline-4-carboxylic acid can be effectively purified by recrystallization from solvents such as ethanol, acetic acid, or dimethylformamide (DMF)/water mixtures.
-
Washing: Washing the filtered solid with appropriate solvents (e.g., cold ethanol, diethyl ether, water) is crucial to remove residual starting materials and byproducts.
Analytical Characterization
The identity and purity of the final compound should be confirmed using a combination of spectroscopic and chromatographic methods.[7][8]
| Technique | Expected Observations for 7-Fluoroquinoline-4-carboxylic acid |
| ¹H NMR | Aromatic protons in the 7-9 ppm range showing characteristic quinoline splitting patterns, including coupling to the fluorine atom. A downfield singlet for the carboxylic acid proton (>12 ppm). |
| ¹³C NMR | Signals for the nine quinoline carbons, including a signal for the carboxylic acid carbon (~165-175 ppm). Carbon signals will show C-F coupling. |
| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom at the C-7 position. |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₁₀H₆FNO₂ (Expected m/z: 191.0383). |
| HPLC | A single major peak indicating high purity, with retention time determined by the specific column and mobile phase used (typically reversed-phase C18).[9][10] |
| Melting Point | A sharp and defined melting point, characteristic of a pure crystalline solid. |
Chapter 4: Safety and Handling
Professional laboratory safety practices are mandatory when performing these syntheses.
-
Hazardous Reagents: Quinolines and their derivatives should be handled with care as they can be toxic and are suspected mutagens or carcinogens.[11][12][13][14] Nitrobenzene is highly toxic and readily absorbed through the skin. Strong acids (HCl) and bases (NaOH) are corrosive.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]
-
Ventilation: All operations, especially those involving heating, volatile solvents, or toxic reagents like nitrobenzene, must be performed in a certified chemical fume hood to prevent inhalation exposure.[13]
-
Waste Disposal: Chemical waste must be disposed of according to institutional and local environmental regulations. Avoid releasing quinoline compounds into the environment.[15]
Conclusion
The synthesis of 7-Fluoroquinoline-4-carboxylic acid can be reliably achieved through well-established organic reactions. The Pfitzinger reaction offers a robust, multi-step approach that is often high-yielding and predictable, making it suitable for larger-scale preparations. In contrast, the Doebner reaction presents an elegant and efficient one-pot, three-component strategy ideal for rapid synthesis and library generation. The choice between these methods will depend on the specific laboratory context, including starting material availability, desired scale, and time constraints. Adherence to the detailed protocols and safety guidelines outlined in this guide will enable researchers to confidently and safely produce this valuable chemical intermediate for their scientific endeavors.
References
-
Wikipedia. Friedländer synthesis. Available at: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
J&K Scientific LLC. Friedländer Synthesis. Available at: [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]
-
ResearchGate. Friedlander synthesis of quinoline derivatives. Available at: [Link]
-
Wikipedia. Doebner–Miller reaction. Available at: [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available at: [Link]
-
Journal of Pharmaceutical and Therapeutic Chemistry. Benign and proficient procedure for preparation of quinoline derivatives. Available at: [Link]
-
Merck Index Online. Gould-Jacobs Reaction. Available at: [Link]
-
SynArchive. Doebner-Miller Reaction. Available at: [Link]
-
Slideshare. Doebner-Miller reaction and applications. Available at: [Link]
-
Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
-
Cambridge University Press. Conrad-Limpach Reaction. Available at: [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. Available at: [Link]
-
Wikipedia. Conrad–Limpach synthesis. Available at: [Link]
-
Centurion University. Synthesis of Quinoline. Available at: [Link]
- Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
-
MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]
-
The University of Jordan. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]
-
NIH National Library of Medicine. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
- Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
ResearchGate. Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Available at: [Link]
-
RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available at: [Link]
-
Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]
-
ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Available at: [Link]
-
NIH National Library of Medicine. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Available at: [Link]
-
OUCI. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Available at: [Link]
-
YouTube. Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism. Available at: [Link]
-
PubMed Central. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Available at: [Link]
-
Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available at: [Link]
- Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
Sources
- 1. iipseries.org [iipseries.org]
- 2. organicreactions.org [organicreactions.org]
- 3. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. jptcp.com [jptcp.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. chemos.de [chemos.de]
- 13. nbinno.com [nbinno.com]
- 14. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 15. merckmillipore.com [merckmillipore.com]
